![molecular formula C6H10O2 B2794398 6-Methylene-[1,4]dioxepane CAS No. 28544-86-7](/img/structure/B2794398.png)
6-Methylene-[1,4]dioxepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylene-[1,4]dioxepane is a heterocyclic organic compound classified as a ketene acetal. Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 4 positions, with a methylene group (CH2) attached to the carbon atom at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
6-Methylene-[1,4]dioxepane can be synthesized through radical ring-opening polymerization (rROP) of cyclic ketene acetals. The synthesis involves the use of conventional radical initiators such as azobisisobutyronitrile (AIBN) and t-butyl peroxide (TBPO) . The reaction is typically carried out at elevated temperatures, around 120°C, to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the copolymerization of the compound with other vinyl monomers, such as methyl methacrylate (MMA), to introduce degradable ester linkages into the polymer backbone . This method allows for the large-scale production of the compound and its incorporation into various polymeric materials.
化学反応の分析
Types of Reactions
6-Methylene-[1,4]dioxepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include radical initiators like AIBN and TBPO for polymerization reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include polyesters and other polymeric materials with degradable ester linkages . These products have significant applications in various fields, including biomedical and environmental applications.
科学的研究の応用
6-Methylene-[1,4]dioxepane has a wide range of scientific research applications, including:
Polymer Chemistry: The compound is used in the synthesis of degradable and chemically recyclable polymers.
Biomedical Applications: It is used in the development of thermoresponsive and degradable hydrogels for drug delivery systems and tissue engineering.
Environmental Applications: The compound’s degradable properties make it suitable for use in environmentally friendly materials and packaging.
作用機序
The mechanism of action of 6-Methylene-[1,4]dioxepane involves radical ring-opening polymerization (rROP). The radical addition to the carbon-carbon double bond of the compound generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation (ring opening) to form a ring-opened radical . This process introduces degradable ester linkages into the polymer backbone, making the resulting polymers suitable for various applications.
類似化合物との比較
6-Methylene-[1,4]dioxepane can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are cyclic ketene acetals and undergo similar radical ring-opening polymerization reactions.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): This compound has a similar structure but includes a benzene ring, which provides additional stability to the ring-opened radical.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound has a five-membered ring and a phenyl group, which also stabilizes the ring-opened radical.
The uniqueness of this compound lies in its seven-membered ring structure and the specific properties it imparts to the resulting polymers, such as enhanced degradability and recyclability.
特性
IUPAC Name |
6-methylidene-1,4-dioxepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6-4-7-2-3-8-5-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYFBLUOIXBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
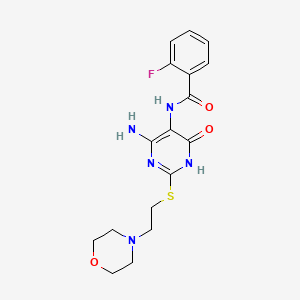
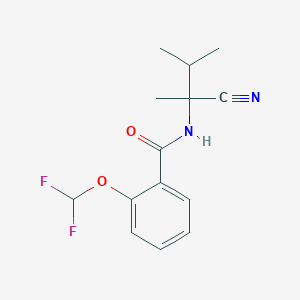
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2794320.png)
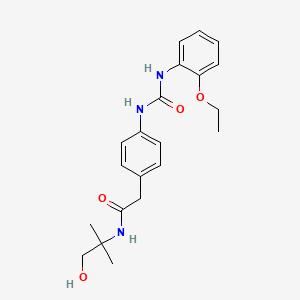
![8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2794322.png)
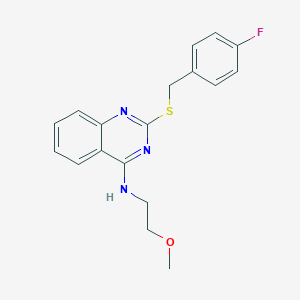
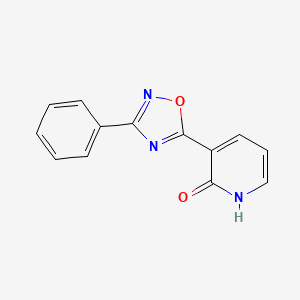
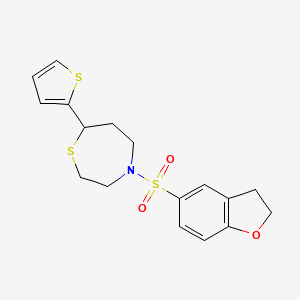

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)
![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)
![2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2794335.png)
![2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2794336.png)

